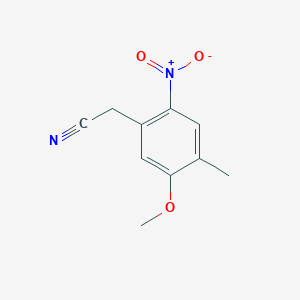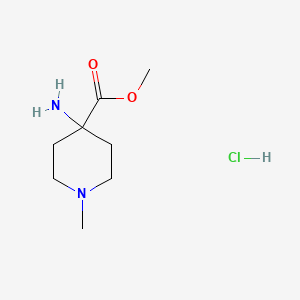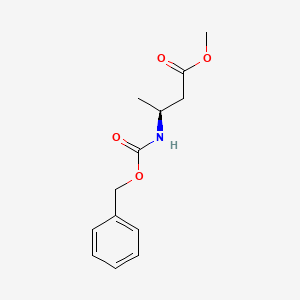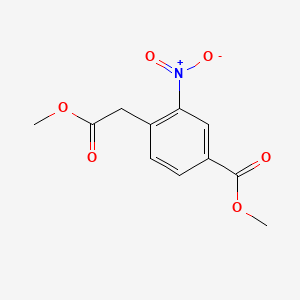
methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves various organic reactions. For instance, the synthesis of methyl 2-hydroxyimino-3-phenyl-propionate involves nitrosation oximation of substituted malonic esters . Another related compound, (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one, is synthesized through a condensation reaction of benzoylacetone with p-methylaniline . These methods highlight the use of condensation reactions and functional group transformations that are likely relevant to the synthesis of "methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate".
Molecular Structure Analysis
The molecular structures of the compounds studied are characterized using techniques such as 1H NMR, IR, mass spectrometry, and X-ray crystallography. For example, the crystal structure of methyl 2-hydroxyimino-3-phenyl-propionate is determined to be monoclinic with specific cell parameters . Similarly, the structure of (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one is orthorhombic . These analyses provide insights into the geometric configuration and spatial arrangement of atoms within the molecules.
Chemical Reactions Analysis
The papers do not provide detailed chemical reactions specifically for "methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate". However, the synthesis methods mentioned for related compounds involve reactions such as nitrosation, oximation, and condensation . These reactions are fundamental in constructing the carbon frameworks and introducing functional groups into the molecules.
Physical and Chemical Properties Analysis
The physical properties such as melting and boiling points are reported for some compounds. For instance, (2Z)-3-[(4-methylphenyl)amino]-1-phenylbut-2-en-1-one exhibits two distinct endothermic peaks corresponding to its melting and boiling points . The chemical properties can be inferred from the functional groups present in the molecules, such as the reactivity of amino groups and the stability conferred by aromatic rings. The crystal structures also reveal the presence of intra- and intermolecular hydrogen bonds, which can influence the physical properties and reactivity .
Propiedades
IUPAC Name |
methyl (E)-3-(4-aminophenyl)-2-phenylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-19-16(18)15(13-5-3-2-4-6-13)11-12-7-9-14(17)10-8-12/h2-11H,17H2,1H3/b15-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCDCAZKPWZTMN-RVDMUPIBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(C=C1)N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(C=C1)N)/C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2E)-3-(4-aminophenyl)-2-phenylacrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Methyl-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B3022384.png)







![Methyl 6-methylthieno[2,3-b]quinoline-2-carboxylate](/img/structure/B3022400.png)
